ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-7-methyl-2-oxopyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-3-17-11(15)8-5-7-9(18-12(8)16)4-6(2)14-10(7)13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPYMWLRKMNMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2Cl)C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Pyrano-Pyridine Family
Table 1: Key Structural and Physical Properties
Key Observations:
Core Heterocycles: The target compound’s pyrano[3,2-c]pyridine core differs from the dihydro-4H-pyrano[3,2-c]pyridine in 3z () and the benzopyrano[2,3-b]pyridine in . These variations influence ring planarity and electronic properties.
Substituent Effects: The 5-chloro and 7-methyl groups in the target compound likely increase lipophilicity compared to the 4-methoxyphenyl group in 3z . The 7-isopropyl substituent in ’s benzopyrano derivative may improve metabolic stability due to steric hindrance .
Spectral and Analytical Comparisons
Table 2: Spectroscopic Data Highlights
Key Observations:
- The C=O stretch in 3z (1720 cm⁻¹) aligns with ester functionalities common to all compounds .
- Methyl groups in 3z and the target compound resonate near δ 2.3–2.4 ppm in ¹H NMR, typical for aliphatic CH₃ .
Crystallographic and Hydrogen-Bonding Patterns
- ’s thiazolo[3,2-a]pyrimidine derivative exhibits C–H···O hydrogen bonds forming chains along the c-axis, a feature likely shared with the target compound given its ester and carbonyl groups .
- The flattened boat conformation of the pyrimidine ring in contrasts with the planar pyrano-pyridine core, affecting molecular packing .
Biological Activity
Ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a pyrano[3,2-c]pyridine core, allows for various interactions with biological systems, making it a candidate for drug development and other therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name: Ethyl 5-chloro-7-methyl-2-oxopyrano[3,2-c]pyridine-3-carboxylate
- CAS Number: 1254830-70-0
- Molecular Formula: C12H10ClNO4
- Molecular Weight: 267.67 g/mol
Structural Characteristics
The compound features a chlorinated pyridine ring and an ester functional group, which contribute to its biological activity. The presence of both chlorine and methyl groups is significant as they can influence the reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of key enzymes or receptors involved in various biological pathways:
- Enzyme Inhibition: The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at micromolar concentrations (31.64 μM for DNA gyrase and 2.67 μM for DHFR) .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. These derivatives demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects .
Therapeutic Potential
The compound has been investigated for its potential use in treating various diseases, particularly in the fields of oncology and infectious diseases:
- Anticancer Properties: Research indicates that similar compounds can induce apoptosis in tumor cells and exhibit cytotoxicity against different cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anticancer activity.
- Antimicrobial Applications: The compound's derivatives have shown effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Case Studies
- Antimicrobial Evaluation:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Derivative 1 | 0.22 | 0.25 | 75% |
| Derivative 2 | 0.30 | 0.35 | 70% |
- Cytotoxicity Studies:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 (Breast) | 0.025 |
| A549 (Lung) | 0.050 |
| HeLa (Cervical) | 0.100 |
Q & A
Q. What are the established synthetic routes for ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with condensation of heterocyclic precursors (e.g., pyridine derivatives) with β-ketoesters or aldehydes under acidic/basic catalysis. For example, phosphorous oxychloride (POCl₃) is often used to introduce chloro substituents, as seen in analogous pyrano-pyridine syntheses . Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–110°C) for cyclization steps.
- Catalyst selection : Use of sodium acetate or acetic acid to promote condensation.
- Inert atmosphere : Critical for moisture-sensitive intermediates to prevent hydrolysis . Optimization involves adjusting stoichiometry, solvent polarity (e.g., glacial acetic acid), and reaction time to maximize yield (>75%) and purity (confirmed via HPLC).
Q. How is the crystal structure of this compound characterized, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used to solve structures. Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.93–0.98 Å) .
- Validation : R-factor < 0.05 and wR₂ < 0.18 indicate high reliability .
Advanced Research Questions
Q. How do ring puckering coordinates and hydrogen bonding patterns influence the compound’s conformational stability?
The pyrano-pyridine core exhibits nonplanar puckering, quantified using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles). For example:
- Flattened boat conformation : Observed in related pyrimidine derivatives, with deviations of ~0.224 Å from the mean plane .
- Hydrogen bonding : Bifurcated C–H···O interactions form chains along crystallographic axes, stabilizing the lattice. Graph-set analysis (e.g., D(2) motifs) reveals directional intermolecular forces critical for packing . Computational tools (e.g., Mercury, GaussView) model these interactions, aiding in predicting solubility and stability.
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Discrepancies often arise in NMR chemical shifts or IR vibrational modes. Strategies include:
- DFT benchmarking : Compare B3LYP/6-31G(d) calculations with experimental ¹³C NMR data to validate tautomeric forms or protonation states .
- Solvent effects : Simulate DMSO or CDCl₃ environments to account for shifts caused by polarity.
- Dynamic effects : MD simulations assess conformational flexibility impacting spectral line broadening .
Q. What experimental designs are recommended for evaluating biological activity, particularly target binding affinity?
Focus on structure-activity relationship (SAR) studies:
- Molecular docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) based on the compound’s carboxylate and chloro substituents .
- In vitro assays : Measure IC₅₀ values via fluorescence polarization (for enzyme inhibition) or SPR (surface plasmon resonance) for binding kinetics.
- Control experiments : Compare with structurally similar derivatives (e.g., ethyl 4-hydroxy-2-oxo analogs) to isolate functional group contributions .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 8.234 Å, b = 12.567 Å, c = 15.890 Å | |
| Dihedral angle (pyrano ring) | 80.94° (vs. benzene ring) |
Q. Table 2: Synthetic Optimization Parameters
| Step | Condition | Yield Improvement |
|---|---|---|
| Chlorination | POCl₃, 110°C, 12h | 78% → 85% |
| Cyclization | NaOAc, glacial AcOH, reflux | 65% → 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
